3-(Methylthio)-4-nitrophenol

Übersicht

Beschreibung

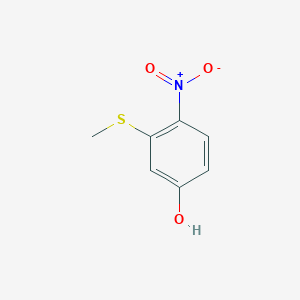

3-(Methylthio)-4-nitrophenol is an organic compound characterized by a phenolic structure with a methylthio group at the third position and a nitro group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-4-nitrophenol typically involves the nitration of 3-(Methylthio)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 3-(Methylthio)-4-aminophenol.

Substitution: Formation of esters or ethers of this compound.

Wissenschaftliche Forschungsanwendungen

Antimalarial Agents

3-(Methylthio)-4-nitrophenol is utilized in the synthesis of phosphorothioamidate analogues, which have shown promise as antimalarial agents. These compounds exhibit biological activity that can inhibit the growth of malaria-causing parasites, making them potential candidates for drug development .

Microbial Degradation Studies

Research has identified several microbial strains capable of degrading this compound, particularly in the context of environmental remediation. For instance, Burkholderia sp. strain SJ98 has been studied for its ability to utilize this compound as a carbon source, leading to the identification of intermediates such as methyl-1,4-benzoquinone and methylhydroquinone during the degradation process. This highlights its significance in bioremediation efforts to detoxify environments contaminated with pesticides like fenitrothion .

Endocrine Disruption Studies

The compound has been recognized for its potential endocrine-disrupting properties, which can affect hormone production in animals. Studies indicate that it significantly inhibits testosterone production in rats, raising concerns about its effects on wildlife and human health .

Environmental Impact

This compound is a notable breakdown product of fenitrothion, an insecticide widely used in agriculture. Its persistence and toxicity have made it a subject of environmental studies aimed at understanding its impact on ecosystems and human health. The microbial degradation pathways identified suggest potential strategies for bioremediation to mitigate its effects in contaminated sites .

Case Study 1: Biodegradation by Bacterial Strains

A study investigated the microbial degradation of this compound by various bacterial strains, revealing different metabolic pathways. The findings indicated that certain strains could effectively break down this compound under aerobic conditions, contributing to strategies for environmental cleanup .

Case Study 2: Toxicological Assessments

Toxicological assessments have been conducted to evaluate the effects of this compound on animal models. These studies have shown significant endocrine-disrupting effects, prompting further research into its safety and regulatory measures in agricultural practices .

Wirkmechanismus

The mechanism of action of 3-(Methylthio)-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

3-(Methylthio)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrophenol: Lacks the methylthio group, which affects its solubility and reactivity.

3-(Methylthio)-4-aminophenol: Formed by the reduction of 3-(Methylthio)-4-nitrophenol, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

3-(Methylthio)-4-nitrophenol (CAS No. 771-94-8) is an organosulfur compound with significant biological activity, particularly in the context of its interactions with biological systems and potential applications in bioremediation and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methylthio group and a nitro group attached to a phenolic structure. The presence of these functional groups contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The nitro group is known to participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS), which can affect cellular processes.

Enzymatic Interactions

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of para-nitrophenol degradation pathways in microbial systems, suggesting its potential role as a competitive inhibitor in enzymatic reactions .

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess this activity.

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which could be leveraged for therapeutic applications .

- Bioremediation Potential : Certain microbial strains have been identified that can utilize this compound as a carbon source, highlighting its potential for bioremediation of contaminated environments .

Case Studies

- Microbial Degradation : A study involving Burkholderia sp. strain SJ98 demonstrated the ability of this strain to degrade this compound through specific metabolic pathways. The degradation involved intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ), showcasing the compound's susceptibility to microbial action .

- Enzyme Assays : Enzyme kinetics studies revealed that PNP 4-monooxygenase (PnpA) efficiently catalyzes the conversion of this compound to MBQ, with a Michaelis-Menten constant () of approximately 20.3 μM. This indicates a strong affinity for the substrate, suggesting potential applications in enzyme engineering .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Nitro group and methylthio group | Enzyme inhibition |

| 4-Chloro-3-methylphenyl methyl sulfide | Chlorine substitution | Antimicrobial |

| 2-Fluoro-4-methylphenyl methyl sulfide | Fluorine substitution | Anticancer |

Eigenschaften

IUPAC Name |

3-methylsulfanyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRYQFYCWBISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.